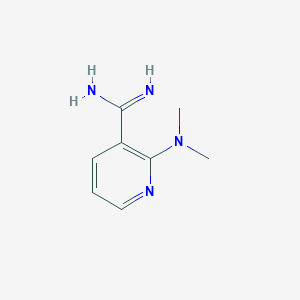

2-(Dimethylamino)nicotinimidamide

Description

Structure

3D Structure

Properties

CAS No. |

1016840-73-5 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

2-(dimethylamino)pyridine-3-carboximidamide |

InChI |

InChI=1S/C8H12N4/c1-12(2)8-6(7(9)10)4-3-5-11-8/h3-5H,1-2H3,(H3,9,10) |

InChI Key |

AEZPEZNEXUBZAO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylamino Nicotinimidamide and Its Derivatives

Direct Synthesis Strategies for the Nicotinimidamide Core

The formation of the central nicotinimidamide scaffold is a critical step in the synthesis of the target compound. Researchers have developed several direct approaches, including the functionalization of pre-existing pyridine (B92270) rings and the assembly of the ring system through convergent reaction pathways.

Amidination Reactions on Pyridine Precursors

A primary strategy for constructing the nicotinimidamide core involves the direct amidination of a suitable pyridine precursor. This transformation typically starts with a pyridine derivative already containing a nitrile or a related functional group at the 3-position, which can then be converted to the desired imidamide.

While direct amidination of a 2-(dimethylamino)nicotinonitrile (B1279988) would be the most straightforward route, the literature more broadly describes the synthesis of nicotinamide (B372718) and its derivatives, which can serve as precursors. nih.govnih.gov For instance, the conversion of a nicotinonitrile to a nicotinimidamide can be achieved through various reagents that deliver the amidine functionality.

One-Pot and Multicomponent Reaction Approaches

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for assembling complex molecules like nicotinimidamides from simple starting materials in a single operation. researchgate.netmdpi.comnih.gov These approaches are highly valued for their ability to reduce the number of synthetic steps, minimize waste, and save time and resources. researchgate.net

A notable example is the development of a tandem copper-catalyzed four-component domino reaction for the synthesis of nicotinimidamides. nih.gov This method utilizes a mixture of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate (B1210297) to construct the nicotinimidamide scaffold in an efficient manner. nih.gov Another approach involves a five-component synthesis from ethyl acetoacetate, an aromatic aldehyde, 2-cyanothioacetamide, piperidine, and methyl iodide, which proceeds rapidly under mild conditions. researchgate.net One-pot syntheses of nicotinamide analogs have also been achieved under both conventional reflux and microwave irradiation conditions, with the latter often providing significantly higher yields in shorter reaction times. researchgate.netasianpubs.org

| Multicomponent Reaction for Nicotinimidamide Synthesis | Components | Key Features | Reference |

| Tandem CuAAC/Ring-Cleavage/Cyclization/Oxidation | O-acetyl oximes, terminal ynones, sulfonyl azides, NH4OAc | Domino reaction, efficient | nih.gov |

| Five-Component Synthesis | Ethyl acetoacetate, aromatic aldehyde, 2-cyanothioacetamide, piperidine, methyl iodide | Rapid, mild conditions, high yields (75-96%) | researchgate.net |

| Acid-Mediated One-Pot Synthesis | Nicotinamide, aliphatic carbo(x/thio)amides | Conventional reflux or microwave irradiation | researchgate.netasianpubs.org |

Introduction of the Dimethylamino Moiety

Amination Reactions at the Pyridine 2-Position

The direct introduction of an amino group at the 2-position of a pyridine ring is a well-established transformation in heterocyclic chemistry. The Chichibabin reaction, for example, involves the reaction of pyridine with sodium amide to yield 2-aminopyridine. researchgate.net Theoretical studies suggest that the attack of the amide ion at the 2-position is kinetically and thermodynamically favored over the 4-position. researchgate.net

For the synthesis of 2-(dimethylamino)nicotinimidamide, a precursor such as 2-chloronicotinonitrile could be subjected to a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine (B145610). The reactivity of halopyridines in SNAr reactions is influenced by the halogen leaving group, with fluorine generally being the most reactive. researchgate.net Palladium-catalyzed amination reactions have also become a common method for the formation of C-N bonds in heteroaromatic systems. researchgate.net

| Amination Strategy | Reagents | Key Features | Reference |

| Chichibabin Reaction | Sodium amide | Direct amination of pyridine | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Dimethylamine on 2-halopyridine | Reactivity: F > Cl ≈ Br > I | researchgate.net |

| Palladium-Catalyzed Amination | Pd catalyst, dimethylamine, 2-halopyridine | Broad applicability to heteroaromatics | researchgate.net |

Post-Synthetic Modification of Nicotinimidamide Scaffolds

Post-synthetic modification (PSM) offers a versatile strategy for introducing functional groups onto a pre-existing molecular scaffold. rsc.org In the context of this compound synthesis, a pre-formed nicotinimidamide derivative could be functionalized at the 2-position. For instance, a 2-halo-nicotinimidamide could undergo an amination reaction as described in the previous section.

This approach is advantageous when the desired functional group is not compatible with the conditions used to construct the core ring system. rsc.org While the literature on PSM specifically for nicotinimidamides is not extensive, the principles have been widely applied to other heterocyclic systems and materials like covalent organic frameworks (COFs). rsc.orgresearchgate.net The modification of scaffolds can also be used to tune properties such as hydrophilicity and to improve interactions with biological targets. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. mdpi.com For the synthesis of nicotinamide derivatives, several green approaches have been developed that could be applied to the production of this compound.

One promising strategy is the use of biocatalysis. For example, the enzyme Novozym® 435 from Candida antarctica has been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines in high yields. nih.govrsc.org This enzymatic approach often occurs under milder conditions and with higher selectivity than traditional chemical methods. The use of continuous-flow microreactors in conjunction with biocatalysis can further enhance efficiency, significantly reducing reaction times and improving yields compared to batch processes. nih.govrsc.org

The choice of solvent is another critical aspect of green chemistry. The use of environmentally benign solvents, such as water or tert-amyl alcohol, is preferred over hazardous organic solvents. mdpi.comnih.gov Solvent-free reaction conditions, where possible, represent an even greener alternative. mdpi.com

| Green Chemistry Approach | Methodology | Advantages | Reference |

| Biocatalysis | Use of enzymes (e.g., Novozym® 435) | High selectivity, mild conditions | nih.govrsc.org |

| Continuous-Flow Microreactors | Miniaturized reaction systems | Reduced reaction times, increased yields | nih.govrsc.org |

| Green Solvents | Use of water, tert-amyl alcohol | Reduced environmental impact | mdpi.comnih.gov |

| Solvent-Free Synthesis | Reactions without a solvent medium | Minimized waste | mdpi.com |

Biocatalytic Pathways and Enzymatic Transformations

The application of biocatalysis in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. rsc.org For the synthesis of nicotinamide derivatives, several enzymatic strategies have proven effective and could be adapted for this compound.

Enzymes such as nitrile hydratase (NHase) are used on an industrial scale to hydrate (B1144303) nitriles into primary amides. rsc.org The enzymatic hydration of 3-cyanopyridine (B1664610) using NHase is a key step in the green production of nicotinamide, the primary precursor for this compound. nih.gov Furthermore, amidase enzymes can convert nicotinamide into nicotinic acid, demonstrating the enzymatic activity on the amide group. nih.govwikipedia.orgwikipedia.org

While direct enzymatic synthesis of the imidamide moiety is not documented, ATP-dependent enzymes are promising candidates for such transformations. Amide bond synthetase (ABS) enzymes, for instance, catalyze amide formation from carboxylic acids and amines via an adenylate intermediate. researchgate.netmanchester.ac.uk It is conceivable that an engineered amide synthetase or a related ligase could be developed to catalyze the coupling of a nicotinamide precursor with dimethylamine or a related nitrogen source. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been extensively used for direct amidation reactions, offering a potential, albeit less direct, route. nih.gov

Table 1: Examples of Enzymes in Amide and Nicotinamide Synthesis

| Enzyme Class | Example Enzyme | Reaction Type | Relevance to Synthesis |

|---|---|---|---|

| Nitrile Hydratase (NHase) | NHase from Rhodococcus sp. | Nitrile hydration | Conversion of 3-cyanopyridine to nicotinamide precursor. rsc.org |

| Amidase | Nicotinamidase | Amide hydrolysis | Demonstrates enzymatic activity at the C3-carboxamide position of the pyridine ring. wikipedia.org |

| Amide Bond Synthetase (ABS) | McbA | Amide bond formation | Potential for engineered biocatalyst to form the imidamide. researchgate.net |

Sustainable Solvent and Reagent Selection

The principles of green chemistry increasingly guide the selection of solvents and reagents in pharmaceutical and chemical manufacturing. A major goal is to replace hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) with greener alternatives. rsc.orgresearchgate.net

For amide synthesis, several bio-derived and environmentally benign solvents have been successfully implemented. Cyclopentyl methyl ether (CPME) has been used as a green solvent for the enzymatic synthesis of various amides, resulting in excellent yields and conversions without requiring intensive purification. nih.gov Other promising green solvents include γ-Valerolactone (GVL) and even water, which has been used as a sole solvent for the direct, catalyst-free amidation of esters. nih.govdp.tech The use of deep eutectic solvents (DESs) also represents an emerging strategy to create more sustainable reaction media. rsc.orgresearchgate.net These solvents could be applied to the synthesis of this compound to minimize environmental impact.

Table 2: Green Solvent Alternatives for Amide Synthesis

| Solvent | Class | Key Advantages | Reference |

|---|---|---|---|

| Cyclopentyl Methyl Ether (CPME) | Bio-derived | High boiling point, low water miscibility, stability. | nih.gov |

| γ-Valerolactone (GVL) | Bio-derived | Biodegradable, low toxicity, suitable for peptide synthesis. | dp.tech |

| Water | Benign | Non-toxic, non-flammable, economical. | nih.gov |

Stereoselective Synthesis of Chiral Analogs

While this compound itself is an achiral molecule, the synthesis of chiral analogs is a relevant objective for exploring structure-activity relationships. Stereoselective synthesis can be achieved by introducing chiral centers into the molecule, for instance, by attaching a chiral side chain.

A well-established precedent is the stereoselective synthesis of nicotinamide β-riboside and its analogs. nih.gov These syntheses often employ the Vorbrüggen glycosylation protocol, where a silylated nicotinamide base is coupled with a protected sugar, like 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method results in the stereospecific formation of the β-anomer. nih.gov A similar strategy could be envisioned for this compound, where the imidamide nitrogen or a modified pyridine ring nitrogen acts as the nucleophile for glycosylation, leading to chiral analogs.

Another approach involves the use of chiral N-tert-butanesulfinyl imines as intermediates to control the stereochemistry of additions to a carbonyl group, a method used in the synthesis of chiral alkaloids. mdpi.com This demonstrates how chiral auxiliaries can direct the formation of specific stereoisomers in complex molecules.

Derivatization Strategies for Structural Modification

Modifications on the Imidamide Nitrogen Atoms

The imidamide functional group offers sites for structural modification on its nitrogen atoms. Based on the general reactivity of amidines, the nitrogen atoms can be targets for alkylation or acylation reactions. These modifications would alter the steric and electronic properties of the imidamide group, potentially influencing the molecule's biological interactions. For instance, introducing different alkyl or aryl groups could modulate lipophilicity and hydrogen bonding capacity.

Functionalization of the Pyridine Ring System

The pyridine ring is a prime target for functionalization to create a diverse library of analogs. Traditional methods often require harsh conditions, but modern organic chemistry has provided milder and more selective C-H functionalization techniques. rsc.org

Radical chemistry, particularly through Minisci-type reactions, allows for the introduction of alkyl groups, though often with competing selectivity between the C2 and C4 positions. acs.org More recent photochemical methods enable the functionalization of pyridines with radicals derived from allylic C-H bonds, harnessing the reactivity of pyridinyl radicals to achieve distinct positional selectivity. acs.org Furthermore, undirected metalation using reagents like n-butylsodium can generate 4-sodiopyridine, which can then be functionalized via transition-metal-free alkylation or Negishi cross-coupling, providing a powerful route to 4-substituted pyridines. chemrxiv.org Strategies involving a dearomatization-rearomatization sequence have also been developed for the challenging meta-functionalization at the C3 position. researchgate.net

The effects of such substitutions are significant; studies on analogs of epibatidine, another pyridine-containing compound, have shown that adding groups like fluoro, bromo, amino, or dimethylamino to the pyridine ring dramatically alters binding affinity and functional potency at nicotinic receptors. nih.gov

Table 3: Modern Methods for Pyridine Ring Functionalization

| Method | Position(s) Targeted | Key Features | Reference |

|---|---|---|---|

| Photochemical Radical Coupling | C4 or C6 | Utilizes pyridinyl radical intermediates; distinct selectivity from Minisci. | acs.org |

| Undirected Metalation (n-BuNa) | C4 | Overrides inherent N-directing effect; allows for alkylation or cross-coupling. | chemrxiv.org |

| Dearomatization-Rearomatization | C3 (meta) | Accesses the traditionally difficult-to-functionalize C3 position. | researchgate.net |

Side Chain Elaboration and Conjugation

The dimethylamino group represents a key site for side chain elaboration and conjugation. This tertiary amine can be a target for various chemical modifications. For example, post-translational modification of proteins, a related concept, involves altering the side chains of amino acids to attach other molecules or functional groups. nih.gov Similar principles can be applied to small molecules.

One potential route for conjugation is the Maillard pathway, where amine groups condense with reducing sugars to form a variety of products. mdpi.com This suggests that the dimethylamino group could be used to link the core structure to carbohydrate moieties. Additionally, the principles of post-polymerization modification (PPM) used in polypeptide synthesis, where reactive side chains are conjugated with various reagents, can be conceptually transferred. acs.org This could involve designing analogs with reactive handles (e.g., alkynes, azides) for click chemistry, enabling conjugation to biomolecules, fluorescent dyes, or other chemical entities.

Chemical Reactivity and Mechanistic Investigations of 2 Dimethylamino Nicotinimidamide

Reactions of the Nicotinimidamide Functional Group

The nicotinimidamide moiety, an N-substituted amidine, is central to the molecule's reactivity profile. Its behavior in chemical reactions is characterized by the presence of both nucleophilic and electrophilic centers.

Nucleophilic and Electrophilic Reactivity Studies

The imidamide or amidine functional group possesses both a nucleophilic imino nitrogen and an electrophilic carbon atom. Amidines have been shown to act as efficient nucleophilic catalysts in various organic reactions, including acyl transfer, aldol (B89426) reactions, and conjugate additions. rsc.org This nucleophilicity stems from the lone pair of electrons on the sp²-hybridized nitrogen atom.

Conversely, the carbon atom of the amidine group is electrophilic and susceptible to attack by nucleophiles. The synthesis of nicotinimidamides often involves the nucleophilic addition of an amine source, such as ammonium (B1175870) acetate (B1210297), to a highly reactive N-sulfonyl α-acylketenimine intermediate. libretexts.org This step highlights the electrophilic nature of the carbon atom that will become part of the nicotinimidamide group. While carbodiimides, which are structurally related to the precursors of amidines, are known for their low electrophilicity, their sp-hybridized carbon can still be attacked by strong nucleophiles. researchgate.net

Electrophilic attack on the amidine group itself typically requires activation. For instance, amides can be activated by reagents like triflic anhydride (B1165640) to form highly electrophilic intermediates, which can then react with various nucleophiles. nih.govacs.org A similar activation would likely be necessary to promote electrophilic reactions at the nicotinimidamide group of 2-(Dimethylamino)nicotinimidamide.

Hydrolysis and Amidation Pathways

Amidines are known to undergo hydrolysis under both acidic and basic conditions, typically yielding an amide and an amine. researchgate.netbyjus.com The precise products of hydrolysis depend on which of the carbon-nitrogen bonds in the amidine moiety is cleaved. researchgate.net For this compound, hydrolysis would be expected to yield nicotinamide (B372718) and an amine, or N-substituted nicotinamides, depending on the reaction conditions. The hydrolysis of amidine analogues of penicillins, for example, results in the cleavage of the β-lactam ring under acidic conditions, while in an alkaline medium, the secondary amine is cleaved from the side chain. nih.gov

The general mechanism for amide hydrolysis involves nucleophilic attack by water (under acidic conditions after protonation of the carbonyl) or hydroxide (B78521) (under basic conditions) on the carbonyl carbon. solubilityofthings.comlibretexts.org A similar mechanism can be proposed for amidine hydrolysis, involving nucleophilic attack on the electrophilic carbon of the C=N double bond. stackexchange.com

Amidation reactions, in the sense of converting a pre-existing amidine to a different one by amine exchange, are not commonly reported. However, the synthesis of amidines often involves the reaction of an amine with an activated form of an amide or a nitrile. researchgate.net This suggests that under certain conditions, a transamidation-like reaction might be possible, where a different amine displaces one of the nitrogens of the nicotinimidamide group.

Reactivity of the Dimethylamino Group

Basicity and Protonation Equilibria

The dimethylamino group is a strong electron-donating group. This property increases the electron density on the pyridine (B92270) ring and, most notably, on the pyridine nitrogen atom. Consequently, 2-(dimethylamino)pyridine is a stronger base than pyridine itself. nih.govstudysmarter.co.uk For example, the pKa of the conjugate acid of 4-(dimethylamino)pyridine (DMAP) is 9.7, which is considerably higher than that of pyridine (5.2). studysmarter.co.uk This enhanced basicity is attributed to the resonance stabilization of the protonated form, where the positive charge can be delocalized onto the dimethylamino group. A similar increase in basicity is expected for this compound, making the pyridine nitrogen the most likely site of protonation in acidic media. The protonation state of dimethylaminopyridine derivatives can be influenced by the electric potential when adsorbed on a surface. chemistrytalk.org

The basicity of substituted pyridines can be influenced by steric effects. For instance, 2,6-di-tert-butylpyridine (B51100) is an unusually weak base in dimethyl sulfoxide, despite its high basicity in the gas phase, due to steric hindrance to solvation of its conjugate acid. acs.org

Quaternization Reactions and Salt Formation

The increased nucleophilicity of the pyridine nitrogen in dimethylaminopyridine derivatives makes them susceptible to quaternization reactions with alkyl halides. For example, 2-(dimethylamino)pyridine reacts with methyl trifluoromethanesulfonate (B1224126) to form the corresponding (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt. stackexchange.com Similarly, 4-(dimethylamino)pyridine undergoes quaternization with various alkylating agents. libretexts.org The rate and success of these reactions can be influenced by steric hindrance. For instance, the reaction of a tosylated sugar with 2-methylpyridine (B31789) gives a lower yield compared to pyridine, indicating steric hindrance from the methyl group. stackexchange.com

Quaternization of polymers containing dimethylaminoethyl methacrylate (B99206) units has also been extensively studied, demonstrating the general reactivity of the dimethylamino group towards alkyl halides. researchgate.netbyjus.commdpi.com Therefore, it is expected that the pyridine nitrogen of this compound would readily undergo quaternization to form pyridinium (B92312) salts.

Pyridine Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring towards electrophilic and nucleophilic substitution is governed by the electronic properties of its substituents. In this compound, both the dimethylamino group and the nicotinimidamide group influence the ring's reactivity.

The electron-donating dimethylamino group activates the pyridine ring towards electrophilic aromatic substitution. This is in contrast to the unsubstituted pyridine ring, which is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. studysmarter.co.ukmdpi.com Electrophilic substitution on pyridine typically occurs at the 3-position to avoid the formation of an unstable intermediate with a positive charge on the nitrogen. studysmarter.co.uk The activating dimethylamino group at the 2-position would direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 3-position. A solved problem regarding the nitration of 2-(dimethylamino)pyridine suggests the formation of a nitro-substituted product, highlighting the ring's susceptibility to electrophilic attack under the right conditions. byjus.com

Conversely, the pyridine ring is generally more susceptible to nucleophilic aromatic substitution than benzene (B151609), particularly at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. researchgate.netacs.org The presence of an electron-withdrawing group enhances this reactivity. While the dimethylamino group is electron-donating, the nicotinimidamide group is expected to be electron-withdrawing, thus potentially facilitating nucleophilic attack on the pyridine ring. The reactivity order in nucleophilic aromatic substitution of N-methylpyridinium ions has been shown to be dependent on the leaving group and the position of the substituent. acs.org

The synthesis of various nicotinimidamide derivatives with different substituents on the phenyl rings attached to the core structure has been reported. libretexts.org While the focus of these studies was on the synthetic methodology, the successful synthesis of these compounds with both electron-donating and electron-withdrawing groups suggests that the reaction tolerates a range of electronic effects from the substituents. libretexts.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comresearchgate.net In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily dependent on the nature of the substituents already present on the ring. researchgate.netresearchgate.net

For this compound, the pyridine ring is the site of potential electrophilic attack. The dimethylamino group at the 2-position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the nitrogen atom within the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene. libretexts.org The imidamide group at the 3-position is also expected to be an electron-withdrawing group.

The interplay of these activating and deactivating effects would determine the precise pattern of electrophilic substitution. However, without specific experimental data, any prediction of the major substitution products remains speculative.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on an aromatic ring, resulting in the replacement of a leaving group. masterorganicchemistry.comlibretexts.org This reaction is favored when the aromatic ring is electron-deficient, often facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com

The pyridine ring in this compound is inherently more susceptible to nucleophilic attack than a benzene ring due to the electronegativity of the ring nitrogen. The presence of the electron-withdrawing imidamide group would further enhance this reactivity. Potential leaving groups on the ring would be susceptible to substitution. For instance, if a halide were present at the 2- or 4-position relative to the ring nitrogen, it could potentially be displaced by a nucleophile. thieme-connect.de While the dimethylamino group itself is a poor leaving group, its presence influences the electronic properties of the ring. nih.gov

Specific studies on the nucleophilic aromatic substitution potential of this compound are not available.

Metal-Catalyzed Transformations Involving this compound

Transition metal-catalyzed reactions are powerful tools for the functionalization of aromatic and heteroaromatic compounds. nih.govmdpi.com

Cross-Coupling Reactions for Pyridine Functionalization

Cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.comsigmaaldrich.cn These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, that facilitates the coupling of an organometallic reagent with an organic halide or triflate. nih.govnih.gov

The functionalization of pyridines using cross-coupling reactions is a well-established field. nih.govmdpi.com In the context of this compound, if it were halogenated, it could serve as a substrate in various cross-coupling reactions to introduce a wide range of substituents onto the pyridine core. tcichemicals.comrsc.org The dimethylamino and imidamide groups would need to be compatible with the reaction conditions.

There are no specific examples in the literature of cross-coupling reactions utilizing this compound as a substrate.

Cycloaddition Reactions and Cascade Processes

Cycloaddition reactions are powerful for the construction of cyclic and polycyclic systems. youtube.com The pyridine ring can participate in cycloaddition reactions, although its aromaticity can make it less reactive than simple alkenes or dienes. Under thermal or photochemical conditions, pyridines can undergo [4+2] or [2+2] cycloadditions. youtube.comnih.gov

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. A recent study described a tandem four-component reaction to synthesize nicotinimidamides, highlighting the potential for complex molecule construction starting from simpler precursors. nih.gov

No specific cycloaddition or cascade reactions involving this compound have been reported.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides valuable insights into reaction mechanisms, transition states, and energy profiles that can be difficult to obtain through experimental methods alone. researchgate.net

Transition State Characterization and Energy Profiles

The characterization of transition states is crucial for understanding the kinetics and mechanism of a chemical reaction. nih.gov Computational methods, such as density functional theory (DFT), can be used to model the geometry and energy of transition states. nih.gov For instance, studies on the enzymatic cleavage of nicotinamide have utilized QM/MM molecular dynamics simulations to characterize the transition state. nih.gov

A computational study of the reactions of this compound could elucidate the preferred pathways for electrophilic and nucleophilic substitution by calculating the activation energies for different potential routes. Similarly, the mechanisms of any potential metal-catalyzed transformations could be explored.

Currently, there are no published computational studies that specifically characterize the transition states or energy profiles for reactions involving this compound.

Reaction Coordinate Analysis (e.g., IRC calculations)

There is no publicly available research that details the reaction coordinate analysis for any reaction involving this compound. Intrinsic Reaction Coordinate (IRC) calculations, which map the minimum energy path of a reaction from the transition state to the reactants and products, have not been published for this compound. Consequently, no data on transition state geometries, activation energies, or the specific vibrational modes that lead a reaction forward are available.

Solvent Effects on Reactivity

No experimental or theoretical studies detailing the effect of different solvents on the reactivity of this compound could be located. Information regarding how solvent properties such as polarity, proticity, or dielectric constant influence the kinetics or thermodynamics of reactions involving this compound is absent from the scientific literature. As a result, no data tables quantifying these effects can be presented.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-(Dimethylamino)nicotinimidamide in solution. It provides detailed information about the chemical environment of each nucleus and the connectivity between them.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations. wikipedia.orglibretexts.org Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. wikipedia.orglibretexts.org For this compound, these experiments would confirm the connectivity within the pyridine (B92270) ring and the dimethylamino and nicotinimidamide substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is crucial for determining the preferred conformation of the molecule in solution. harvard.edu For instance, NOE cross-peaks between the dimethylamino protons and the protons on the pyridine ring would indicate their relative orientation.

A study on N-(2-(dimethylamino)ethyl)acrylamide provides an example of how ¹H NMR is used to characterize similar structures, showing distinct peaks for the dimethylamino group and other protons in the molecule. researchgate.net Similarly, the ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the pyridine ring, the N-H protons of the imidamide group, and the methyl protons of the dimethylamino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | 7.8 - 8.2 | 145 - 150 |

| Pyridine H-5 | 7.2 - 7.6 | 120 - 125 |

| Pyridine H-6 | 8.4 - 8.8 | 150 - 155 |

| Imidamide NH | 6.5 - 7.5 (broad) | - |

| Imidamide C | - | 155 - 160 |

| Dimethylamino CH₃ | 3.0 - 3.3 | 40 - 45 |

The C-N bond between the pyridine ring and the dimethylamino group, as well as the C-N bonds within the imidamide moiety, may exhibit restricted rotation due to partial double bond character. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such rotational barriers. By acquiring spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals corresponding to the exchanging nuclei. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for non-equivalent nuclei (e.g., the two methyl groups of the dimethylamino substituent) might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single sharp peak at the fast exchange limit. From the coalescence temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the rotational process can be calculated.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govyoutube.com The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

For this compound, characteristic vibrational frequencies are expected for the following functional groups:

N-H stretching: The imidamide N-H groups will exhibit stretching vibrations typically in the range of 3300-3500 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the imidamide group will have a strong absorption band around 1640-1690 cm⁻¹.

C-N stretching: The stretching vibrations of the C-N bonds of the dimethylamino group and the imidamide group will appear in the 1250-1350 cm⁻¹ region.

Pyridine ring vibrations: The characteristic stretching and bending vibrations of the pyridine ring will be observed in the fingerprint region (below 1600 cm⁻¹).

A combined experimental and theoretical study on nicotinamide (B372718) provides a reference for the vibrational assignments. nih.govresearchgate.net Similarly, a study on nicotinamide N-oxide utilized FT-IR and FT-Raman spectroscopy to identify its characteristic vibrational modes. nih.gov

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Imidamide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Imidamide) | 1640 - 1690 |

| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 |

| C-N Stretch (Dimethylamino, Imidamide) | 1250 - 1350 |

High-Resolution Mass Spectrometry for Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact mass of the parent molecule and for elucidating its fragmentation pathways, which aids in structural confirmation. nih.gov Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide detailed structural information. nih.gov

For this compound, the fragmentation pattern would likely involve the cleavage of the C-N bonds. Common fragmentation pathways for related nicotinamide derivatives often involve the loss of the side chain, leading to the formation of a stable pyridinium (B92312) ion. nih.govcjnmcpu.comrsc.org The fragmentation of the dimethylamino group and the imidamide moiety would also produce characteristic fragment ions. Analysis of nicotinamide derivatives by ESI-MS/MS has shown characteristic fragmentation patterns that can be used for identification. researchgate.net

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: This table is predictive and based on the expected fragmentation of similar compounds.)

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| [M+H]⁺ | Protonated parent molecule |

| [M - NH₂]⁺ | Loss of an amino group |

| [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group |

| [Pyridine-C=NH]⁺ | Pyridine ring with imidoyl group |

| [Pyridine]⁺ | Pyridine ring |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. nih.gov This technique reveals bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation. nih.gov Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding and van der Waals forces, can be analyzed. For this compound, X-ray crystallography would definitively establish the planarity of the pyridine ring, the geometry of the imidamide group, and the orientation of the dimethylamino group relative to the ring. Studies on nicotinamide and its derivatives have utilized X-ray crystallography to determine their crystal structures. uzh.chresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. If this compound were to exist as enantiomers, for example, due to restricted rotation creating a stable chiral conformation (atropisomerism), ECD could be used to determine the enantiomeric excess and the absolute configuration of the enantiomers. The application of chiroptical spectroscopy has been demonstrated in the study of chiral transition metal complexes. nih.gov However, for this compound, chirality is not expected unless there is a chiral center introduced during synthesis or if stable atropisomers can be isolated.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement and energy of its electrons.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. DFT calculations can predict the ground state properties of 2-(Dimethylamino)nicotinimidamide by optimizing its molecular geometry to find the lowest energy arrangement of its atoms.

Key ground state properties obtained from DFT calculations include:

Optimized Molecular Geometry: This provides predictions of bond lengths, bond angles, and dihedral (torsional) angles. For example, in related aromatic amine compounds, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine these parameters with high accuracy. researchgate.netresearchgate.net

Vibrational Frequencies: These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. A detailed analysis of these frequencies helps in the structural confirmation of the molecule. nih.gov

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insight into the molecule's stability.

Hybrid DFT/MM (Quantum Mechanics/Molecular Mechanics) methods can also be used to study the molecule's properties in a solvent environment, which is crucial for understanding its behavior in solution. nih.gov

Table 1: Illustrative Geometrical Parameters Calculable by DFT This table illustrates the type of data obtained from DFT calculations for a molecule like this compound. Actual values would require a specific calculation.

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| C-N (ring) | Bond length of Carbon-Nitrogen in the pyridine (B92270) ring | 1.33 - 1.38 Å |

| C=N (imidamide) | Bond length of the imine double bond | 1.27 - 1.30 Å |

| C-N (amino) | Bond length of the exocyclic Carbon-Nitrogen bond | 1.35 - 1.45 Å |

| C-C-N (angle) | Bond angle within the pyridine ring | 120° - 125° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "gold standard" in computational chemistry. researchgate.net

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which serves as a starting point for more advanced calculations. wikipedia.org

Møller-Plesset Perturbation Theory (MP): This method improves upon HF by adding electron correlation effects. MP2 (second-order) is a popular choice that offers a good compromise between accuracy and cost. wikipedia.org

Coupled Cluster (CC) Theory: Methods like CCSD(T) are among the most accurate for small to medium-sized molecules, providing benchmark-quality energies and properties. wikipedia.orgresearchgate.net

Molecular orbital (MO) analysis is crucial for understanding a molecule's electronic behavior and reactivity.

Charge Distribution: Understanding how charge is distributed across the atoms in this compound is essential for predicting its electrostatic interactions.

Mulliken Population Analysis: This is a simple and computationally fast method for calculating partial atomic charges based on the molecule's wave function. researchgate.netresearchgate.net However, its results can be highly dependent on the basis set used in the calculation. stackexchange.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more robust description of charge distribution by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. researchgate.netstackexchange.com It gives insights into charge transfer, hyperconjugative interactions, and intramolecular bonding. nih.govconicet.gov.ar NBO charges are generally considered more reliable than Mulliken charges as they are less sensitive to the choice of basis set. stackexchange.com

Table 2: Key Electronic Properties from MO Analysis This table illustrates the type of data obtained from MO analysis for a molecule like this compound. Actual values would require a specific calculation.

| Property | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.govconicet.gov.ar |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.

Molecular Mechanics (MM): MM methods use classical physics (force fields) to calculate the energy of a molecule as a function of its geometry. While less accurate than quantum methods, they are computationally very fast, making them suitable for studying large systems or for preliminary conformational searches.

Molecular Dynamics (MD) Simulations: MD simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. arxiv.org This technique allows for the exploration of the conformational landscape of this compound, showing how it moves and changes shape in a simulated environment (e.g., in a vacuum or in a solvent like water). researchgate.netpreprints.org MD simulations are powerful for understanding how a molecule binds to a biological target, such as a protein receptor, and for assessing the stability of the resulting complex. nih.govnih.gov For nicotinamide-related compounds, MD simulations have been used to investigate their interactions with targets like VEGFR-2, providing insights into binding stability over time. nih.gov

To systematically study molecular flexibility, a potential energy surface (PES) scan can be performed. q-chem.comq-chem.com A torsional scan is a type of PES scan where one or more dihedral angles are systematically rotated, and the energy is calculated at each step, while optimizing the rest of the molecule's geometry. q-chem.comproquest.com

This process allows for the identification of:

Energy Minima: These correspond to stable, low-energy conformations of the molecule. mdpi.comnih.gov

Transition States: These are energy maxima along the rotational pathway, representing the energy barriers that must be overcome for the molecule to transition from one stable conformation to another.

For this compound, key torsional angles would include the rotation around the C-N bond of the dimethylamino group and the bonds connecting the imidamide group to the pyridine ring. The resulting PES provides a map of all likely conformations and the energy costs of converting between them, which is fundamental to understanding its structural dynamics. mdpi.com

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can guide and validate experimental findings. For derivatives of nicotinamide (B372718), these predictions are a crucial first step in characterizing new compounds.

Computational NMR Chemical Shift Prediction

While specific computational NMR data for this compound is not yet available in published literature, the methodology for such predictions is well-established. Theoretical calculations, typically employing Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, are used to forecast the 1H and 13C NMR chemical shifts. These predictions are invaluable for the structural elucidation of novel nicotinamide derivatives. For instance, in studies of related compounds, a good correlation between theoretical and experimental NMR data has been observed, lending confidence to the predictive power of these computational approaches.

Simulated Vibrational Spectra

Similarly, the simulation of vibrational spectra (infrared and Raman) through computational methods is a standard practice for characterizing molecular structures. These simulations, often performed using DFT, can predict the vibrational frequencies and intensities of a molecule's functional groups. For analogous nicotinamide structures, these theoretical spectra have been instrumental in assigning the vibrational modes observed in experimental FT-IR and Raman spectroscopy. This comparative analysis helps to confirm the molecular structure and provides insights into the bonding environment within the molecule.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational analysis is key to understanding these forces, which dictate the crystal packing and, consequently, the material's physical properties.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions in determining the supramolecular assembly of nicotinamide derivatives. Computational studies on related compounds have revealed the presence of various hydrogen bonding motifs. The analysis of these networks provides a detailed picture of how molecules recognize and bind to one another in the crystalline state.

π-π Stacking Interactions

Aromatic rings, such as the pyridine ring in this compound, can engage in π-π stacking interactions. These non-covalent bonds, while weaker than hydrogen bonds, play a significant role in the stabilization of crystal structures. Computational models can quantify the geometry and energetic contribution of these interactions, offering a deeper understanding of the crystal packing.

Coordination Chemistry of 2 Dimethylamino Nicotinimidamide As a Ligand

Coordination Modes and Binding Sites to Metal Centers

The coordination behavior of 2-(Dimethylamino)nicotinimidamide is dictated by the presence of multiple nitrogen donor atoms within its structure, specifically within the amidine and pyridine (B92270) moieties. This arrangement allows for a range of binding interactions with metal ions, from simple monodentate coordination to the formation of more complex chelated and bridged structures.

Nitrogen Donor Capabilities of the Amidine and Pyridine Moieties

The this compound ligand possesses distinct nitrogen donor sites within its amidine and pyridine groups. The pyridine nitrogen, with its sp² hybridized lone pair of electrons, readily participates in coordination to metal centers. Simultaneously, the amidine functional group offers two nitrogen atoms, the imino nitrogen and the amino nitrogen, which can also act as donor sites. The deprotonated form of the ligand, in particular, can bind to metal centers in both monodentate (κ¹) and bidentate (κ²) modes. nih.gov There is often a preference for the chelating, κ² mode, which is a common feature among anionic phosphoramide (B1221513) ligands. nih.gov The specific nitrogen atom involved in coordination can be influenced by several factors, including the nature of the metal ion, the steric environment, and the reaction conditions.

Chelation Effects and Multidentate Coordination

The presence of both pyridine and amidine nitrogen donors in close proximity allows this compound to act as a bidentate or even a multidentate ligand, leading to the formation of stable chelate rings with metal ions. This chelation enhances the thermodynamic stability of the resulting complexes compared to their monodentate analogues.

Furthermore, the ligand can act as a bridging unit, connecting two or more metal centers. This bridging can occur through various pathways, for instance, with the pyridine nitrogen coordinating to one metal and one or both of the amidine nitrogens coordinating to another. This bridging capability can lead to the formation of polynuclear complexes and coordination polymers with extended network structures. The steric bulk of substituents on the ligand can, however, prevent the formation of multimetallic species by hindering its ability to act as a bridge. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Preparation of Transition Metal Complexes

A general method for preparing transition metal complexes involves mixing an aqueous solution of the metal salt with a warmed ethanolic solution of the ligand. jocpr.com The reaction mixture is often refluxed to ensure complete reaction, and the pH may be adjusted to facilitate the formation of the desired complex. jocpr.com For instance, complexes of copper(II), nickel(II), and zinc(II) have been synthesized by reacting the corresponding metal acetates with the ligand in a 1:1 molar ratio in a hot ethanolic solution. sbmu.ac.ir Similarly, complexes of iron(II), cobalt(II), nickel(II), copper(II), and zinc with nicotinamide (B372718) have been successfully synthesized. researchgate.net

Table 1: Synthesis of Transition Metal Complexes

| Metal Ion | Precursor Salt | Solvent | Molar Ratio (Metal:Ligand) | Reaction Conditions |

|---|---|---|---|---|

| Cu(II) | Copper(II) acetate (B1210297) monohydrate | Ethanol | 1:1 | Hot ethanolic solution, stirring |

| Ni(II) | Nickel(II) acetate tetrahydrate | Ethanol | 1:1 | Hot ethanolic solution, stirring |

| Zn(II) | Zinc(II) acetate dihydrate | Ethanol | 1:1 | Hot ethanolic solution, stirring |

| Fe(II) | Ferrous salt | Aqueous/Ethanol | 1:2 | Warmed ethanolic solution, reflux |

| Co(II) | Cobaltous salt | Aqueous/Ethanol | 1:2 | Warmed ethanolic solution, reflux |

Synthesis of Main Group and Lanthanide Complexes

The synthesis of main group and lanthanide complexes with ligands bearing similar functionalities has also been reported. nih.goviaea.orgcolumbia.edu For lanthanide complexes, the synthesis often involves the reaction of the respective metal(III) nitrate (B79036) with the ligand in an aqueous or mixed solvent system. For example, complexes of La(III), Ce(III), Pr(III), and Nd(III) with mixed ligands of nicotinamide and benzimidazole (B57391) have been prepared by adding the ligands to a warm, stirred aqueous solution of the metal nitrate. researchgate.net The resulting complexes often precipitate upon cooling and can be isolated by filtration. researchgate.net The synthesis of acylpyrazolone complexes with main group elements, transition metals, lanthanides, and actinides has been described, highlighting the versatility of such ligands in coordinating with metals of varying ionic radii. nih.govresearchgate.net

Table 2: Synthesis of Lanthanide Complexes with Nicotinamide and Benzimidazole

| Lanthanide Ion | Precursor Salt | Ligands | Solvent | Outcome |

|---|---|---|---|---|

| La(III) | La(NO₃)₃·6H₂O | Nicotinamide, Benzimidazole | Aqueous | Colorless crystals |

| Ce(III) | Ce(NO₃)₃·6H₂O | Nicotinamide, Benzimidazole | Aqueous | Pale-yellow crystals |

| Pr(III) | Pr(NO₃)₃·6H₂O | Nicotinamide, Benzimidazole | Aqueous | Pale-green crystals |

| Nd(III) | Nd(NO₃)₃·6H₂O | Nicotinamide, Benzimidazole | Aqueous | Pale-violet crystals |

Characterization of Coordination Compounds (e.g., magnetic susceptibility, electrochemistry)

The characterization of coordination compounds of this compound and related ligands is crucial for determining their structure and electronic properties.

Magnetic Susceptibility: Magnetic susceptibility measurements are widely used to study transition metal complexes, providing information about the number of unpaired electrons and thus the geometry of the complex. nih.gov For instance, the magnetic moment of a copper(II) complex was found to be 1.09 B.M., indicating a paramagnetic nature, while another copper(II) complex showed a value of 0.7 B.M., suggesting a distorted square planar geometry. nih.gov Complexes of zinc(II) and cadmium(II) are typically diamagnetic as expected. nih.gov For some paramagnetic nickel(II) and copper(II) complexes, NMR spectroscopy may yield only broad peaks, making it less informative for structural elucidation. nih.gov

Electrochemistry: Cyclic voltammetry is a powerful technique to study the redox behavior of metal complexes. sbmu.ac.ir This can provide insights into the electronic communication between the metal center and the ligand.

Spectroscopic and Other Techniques: A variety of other techniques are employed for characterization.

Elemental Analysis and Molar Conductance: These methods help to confirm the stoichiometry and electrolytic nature of the complexes. sbmu.ac.irnih.gov Non-electrolytic behavior is often indicated by low molar conductivity values. sbmu.ac.ir

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. researchgate.netnih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. For example, the d-d transitions observed for a Cu(II) complex suggested a square-planar geometry. sbmu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for detailed structural analysis in solution. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. dergipark.org.tr

Ligand Field Theory and Electronic Structure of Complexes

Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds. It is an extension of crystal field theory that incorporates the covalent nature of metal-ligand bonds using molecular orbital theory. When a ligand like this compound coordinates to a metal ion, the degeneracy of the metal's d-orbitals is lifted, leading to a specific electronic configuration that influences the complex's magnetic properties, color, and reactivity.

The this compound ligand is expected to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the nitrogen atoms of the imidamide group. The strength of the ligand field and the resulting d-orbital splitting (Δ) would depend on several factors, including the nature of the metal ion, its oxidation state, and the coordination geometry.

Electronic spectroscopy, particularly in the UV-Visible region, is a primary tool for probing the electronic structure of transition metal complexes. The absorption of light in this region often corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital, known as a d-d transition. The energy of these transitions provides a direct measure of the ligand field splitting parameter, Δ.

For a hypothetical octahedral complex of a d-electron metal with this compound, one would expect to observe one or more absorption bands in the visible spectrum corresponding to d-d transitions. The number and energy of these bands depend on the d-electron configuration of the metal ion. For instance, a d¹ ion in an octahedral field would show a single absorption band corresponding to the transition from the t₂g to the eg set of orbitals.

Due to the lack of specific experimental data for metal complexes of this compound, a data table of d-d transitions cannot be provided. However, based on studies of similar N-donor ligands like nicotinamide, it can be inferred that the ligand would create a moderate to strong ligand field. arabjchem.org The presence of the dimethylamino group might influence the electronic properties of the pyridine ring, potentially modulating the ligand field strength compared to unsubstituted nicotinamide.

Table 1: Hypothetical d-d Transitions for an Octahedral Metal Complex with this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Metal Ion (dⁿ) | Expected Transitions |

|---|---|

| Ti³⁺ (d¹) | ²T₂g → ²Eg |

| V³⁺ (d²) | ³T₁g → ³T₂g, ³T₁g → ³T₁g(P), ³T₁g → ³A₂g |

| Cr³⁺ (d³) | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g, ⁴A₂g → ⁴T₁g(P) |

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure and bonding of metal complexes. DFT calculations can be used to optimize the geometry of a metal-2-(Dimethylamino)nicotinimidamide complex, calculate the energies of the molecular orbitals, and simulate its electronic spectrum.

A computational study would likely focus on:

Geometry Optimization: Determining the most stable coordination geometry (e.g., octahedral, square planar, tetrahedral) and the corresponding bond lengths and angles.

Molecular Orbital Analysis: Visualizing the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the metal-ligand bonding (sigma-donating and pi-accepting or pi-donating capabilities of the ligand).

Natural Bond Orbital (NBO) Analysis: Quantifying the charge distribution and the extent of covalent character in the metal-ligand bonds.

Time-Dependent DFT (TD-DFT): Simulating the electronic absorption spectrum to predict the energies of d-d and charge-transfer transitions.

Without specific computational studies on this compound complexes, it is not possible to present concrete data. However, such studies on related nicotinamide complexes have been performed and generally show good agreement with experimental findings. nih.gov

Catalytic Applications of Metal-2-(Dimethylamino)nicotinimidamide Complexes

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The ligand plays a crucial role in tuning the catalytic activity and selectivity of the metal center.

While no catalytic applications of metal-2-(Dimethylamino)nicotinimidamide complexes have been reported, complexes of similar N-donor ligands are known to catalyze various reactions. These include:

Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of alcohols, alkenes, and other organic substrates.

Reduction Reactions: Catalytic hydrogenation and transfer hydrogenation are common applications.

Carbon-Carbon Bond Forming Reactions: Cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions often employ palladium or nickel complexes with N-donor ligands.

Polymerization Reactions: Late transition metal complexes with nitrogen-based ligands are used as catalysts for olefin polymerization. mdpi.com

Given the bidentate nature of this compound, its metal complexes could potentially be active in such catalytic transformations. The specific activity would depend on the choice of metal and the reaction conditions.

The this compound ligand would influence catalysis in several ways:

Electronic Effects: The electron-donating nature of the dimethylamino group would affect the electron density at the metal center. This, in turn, influences the metal's reactivity and its ability to participate in oxidative addition, reductive elimination, and other elementary steps of a catalytic cycle.

Stabilization: The chelate effect of the bidentate ligand would provide thermodynamic and kinetic stability to the metal complex, preventing decomposition under catalytic conditions and potentially leading to higher catalyst longevity and turnover numbers.

The design of the ligand is a key strategy in the development of new and improved catalysts. By modifying the substituents on the pyridine ring or the imidamide group of ligands like this compound, it is theoretically possible to fine-tune the catalytic properties of their metal complexes for specific applications. However, without experimental studies, any discussion on the catalytic performance of metal-2-(Dimethylamino)nicotinimidamide complexes remains speculative.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nicotinamide |

| Palladium |

Molecular Interactions and Biological Target Engagement Non Clinical Focus

Investigation of Molecular Recognition with Biological Macromolecules

The unique structural features of 2-(Dimethylamino)nicotinimidamide, comprising a pyridine (B92270) ring, a dimethylamino group, and an imidamide functional group, suggest several potential modes of interaction with biological macromolecules. These interactions are likely to be non-covalent in nature and are crucial for its potential biological activity.

Binding to Enzyme Active Sites

Based on the known interactions of the structurally related compound nicotinamide (B372718), a key biological role of this compound could involve binding to the active sites of various enzymes. Nicotinamide is a well-established inhibitor of several enzymes, and it is plausible that this compound could exhibit similar properties.

One of the most significant targets for nicotinamide is Poly(ADP-ribose) polymerase (PARP) . PARP enzymes are involved in DNA repair and cell death pathways. Nicotinamide inhibits PARP by competing with the binding of its substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). The nicotinamide moiety of NAD+ binds within a specific pocket in the PARP active site. It is conceivable that the nicotinamide-like core of this compound could occupy this same binding pocket, leading to competitive inhibition. The dimethylamino group might further influence binding affinity and selectivity through additional interactions within the active site. For instance, the phenanthridinone derivative, [¹¹C]2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide, which shares the 2-(dimethylamino) feature, is a known PARP-1 inhibitor that competes with NAD+ binding. nih.gov

Another potential enzyme target is Nicotinamide N-methyltransferase (NNMT) , an enzyme involved in the metabolism of nicotinamide and other xenobiotics. nih.gov Small molecule inhibitors of NNMT have been developed, and structure-activity relationship studies have shown that quinolinium and pyridinium-based compounds can be potent inhibitors. nih.gov The pyridine core of this compound makes it a candidate for binding to the nicotinamide-binding site of NNMT.

The nature of the interactions within these enzyme active sites would likely involve a combination of hydrogen bonds, and van der Waals interactions. The pyridine nitrogen and the imidamide group could act as hydrogen bond acceptors and donors, while the aromatic ring could engage in π-stacking interactions with aromatic amino acid residues in the active site.

Interaction with Receptor Binding Pockets

The structural similarity of the pyridine core of this compound to the endogenous neurotransmitter acetylcholine (B1216132) suggests that it could interact with nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.

The binding within a receptor pocket would be governed by specific non-covalent interactions. The positively charged dimethylamino group (if protonated) could form ionic interactions with negatively charged amino acid residues, while the aromatic ring and other functional groups could participate in hydrophobic and hydrogen bonding interactions.

Non-Covalent Interactions with DNA/RNA

While less common for nicotinamide-like molecules, the planar aromatic ring system of this compound raises the possibility of non-covalent interactions with nucleic acids, such as DNA or RNA. These interactions could occur through intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix, or through groove binding, where the molecule fits into the major or minor groove of the DNA. Such interactions could potentially interfere with DNA replication or transcription. However, without experimental data, this remains a speculative possibility.

Elucidation of Mechanism of Action at the Molecular Level

The potential mechanisms of action for this compound at the molecular level are intrinsically linked to its binding interactions with biological targets.

Allosteric Modulation and Conformational Changes

Should this compound bind to an allosteric site on a receptor like the nAChR, it could induce conformational changes that alter the receptor's function. drugbank.comPositive allosteric modulators (PAMs) typically enhance the response of the receptor to its endogenous agonist, for example, by increasing the channel opening probability or slowing down desensitization. drugbank.com Conversely, negative allosteric modulators (NAMs) would reduce the receptor's response. drugbank.com These conformational changes are transmitted from the allosteric binding site to the functional domains of the receptor, such as the ion channel pore.

Enzymatic Inhibition or Activation Kinetics (e.g., in vitro K_i values)

If this compound acts as an enzyme inhibitor, its mechanism can be further characterized by its inhibition kinetics. The inhibitory constant (K_i) is a measure of the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a more potent inhibitor.

The type of inhibition can also be determined. A competitive inhibitor binds to the same site as the substrate and its effect can be overcome by increasing the substrate concentration. A non-competitive inhibitor binds to a different site on the enzyme and its effect cannot be overcome by increasing the substrate concentration. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex. These different modes of inhibition result in distinct changes in the enzyme's kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max).

While no specific K_i values are available for this compound, the following table provides representative K_i and IC_50 values for the inhibition of relevant enzymes by structurally related compounds to illustrate the potential range of potencies.

Enzymatic Inhibition Data for Structurally Related Compounds

| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| Nicotinamide | Poly(ADP-ribose) polymerase (PARP) | K_i | ~15 µM | researchgate.net |

| Quinolinium Analog | Nicotinamide N-methyltransferase (NNMT) | IC_50 | ~1 µM | nih.gov |

| II559 (Bisubstrate Inhibitor) | Nicotinamide N-methyltransferase (NNMT) | K_i | 1.2 nM | nih.gov |

| II802 (Bisubstrate Inhibitor) | Nicotinamide N-methyltransferase (NNMT) | K_i | 1.6 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

The biological activity of nicotinamide derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring and the amide/imidamide group. Structure-activity relationship (SAR) studies on various analogs have revealed key structural determinants for their interaction with biological targets.

SAR studies on different series of nicotinamide analogs have demonstrated that modifications to the core structure can drastically alter binding affinity and biological activity. For instance, in a series of nicotinamide derivatives investigated as antifungal agents, the position of substituents on an attached phenyl ring was critical for activity. Specifically, the presence of an amino group at the 2-position and an isopropyl group at the 4-position of the phenyl ring of a nicotinamide analog resulted in the most potent activity against Candida albicans. nih.gov

Similarly, in the development of nicotinamide N-methyltransferase (NNMT) inhibitors, systematic modifications of a lead compound revealed that the nature of the substituent on the nicotinamide ring significantly impacts inhibitory potency. nih.gov For example, the introduction of different groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the amino acid residues in the binding pocket of the target enzyme.

To illustrate the impact of substituent modifications, the following table summarizes hypothetical SAR data for a generic nicotinamide derivative, based on trends observed in published studies.

| Substituent at Position X | Modification | Relative Binding Affinity |

| R1 | Hydrogen | Baseline |

| R1 | Methyl | Increased |

| R1 | Ethyl | Decreased |

| R2 | None | Baseline |

| R2 | Halogen (e.g., Chloro) | Increased |

| R2 | Methoxy | Variable |

This table is a generalized representation based on SAR trends for nicotinamide derivatives and does not represent specific data for this compound.

Pharmacophore modeling is a crucial tool for understanding the key chemical features required for a molecule to interact with a specific biological target. For nicotinic acetylcholine receptor (nAChR) agonists, a well-established pharmacophore includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov The cationic center typically engages in a cation-π interaction with a tryptophan residue in the receptor's binding site, while the hydrogen bond acceptor interacts with a backbone NH group across a subunit interface. nih.gov

For this compound, a hypothetical pharmacophore could be constructed based on its structural features and potential targets. The dimethylamino group and the imidamide moiety could both serve as key interaction points.

Hypothetical Pharmacophore Features for a Nicotinimidamide Derivative:

Hydrogen Bond Acceptor: The nitrogen atoms of the pyridine ring and the imidamide group.

Hydrogen Bond Donor: The NH group of the imidamide.

Aromatic/Hydrophobic Region: The pyridine ring.

Positive Ionizable Feature: The dimethylamino group, which could be protonated under physiological conditions.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how efficiently a molecule binds to its target, considering its size. It is calculated as the binding energy per heavy atom. While specific LE data for this compound is unavailable, analysis of related nicotinamide derivatives has shown that optimizing ligand efficiency is key to developing potent and drug-like candidates.

Modulatory Effects on Defined Biological Pathways (e.g., metabolic, signaling pathways)

Nicotinamide and its derivatives are known to modulate a variety of biological pathways, primarily due to their relationship with nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.

Derivatives of nicotinamide have been shown to regulate the activity of several key proteins and enzymes. For example, certain analogs act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to changes in chromatin structure and gene transcription.

Another important class of enzymes targeted by nicotinamide analogs is the poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cell death pathways. Inhibition of PARP by nicotinamide-like compounds can have significant effects on cellular responses to DNA damage.

Furthermore, nicotinamide derivatives have been developed as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolism and energy homeostasis. nih.gov Inhibition of NNMT can lead to alterations in cellular methylation patterns and impact metabolic pathways.

The modulation of specific protein activities by nicotinamide derivatives translates into observable cellular responses in in vitro models. For instance, nicotinamide itself has been shown to improve the in vitro developmental competence of bovine embryos by acting as an antioxidant. In these studies, supplementation of the culture medium with nicotinamide led to increased blastocyst formation and reduced levels of reactive oxygen species.

In the context of cancer cell lines, certain nicotinamide analogs have demonstrated anti-proliferative effects. For example, derivatives designed as HDAC inhibitors have been shown to inhibit the growth of various cancer cell lines in vitro.

Moreover, other nicotinamide derivatives have been found to inhibit angiogenesis in vitro. These compounds were shown to suppress the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), key processes in the formation of new blood vessels. This effect was linked to the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway.

The following table provides a summary of observed in vitro cellular responses to various nicotinamide derivatives, highlighting the diversity of their biological effects.

| Nicotinamide Derivative Class | In Vitro Model | Observed Cellular Response | Associated Pathway |

| Antifungal Analogs | Candida albicans | Inhibition of fungal growth, disruption of cell wall nih.gov | Fungal cell wall synthesis |

| HDAC Inhibitors | Cancer cell lines | Inhibition of cell proliferation | Histone deacetylation |

| NNMT Inhibitors | Cancer cell lines | Reduced cell viability, suppressed cell migration nih.gov | Cellular metabolism |